molecular formula C7H14N2O B582149 N-Pyrrolidin-3-ylmethyl-acetamide CAS No. 1225062-98-5

N-Pyrrolidin-3-ylmethyl-acetamide

Cat. No.: B582149
CAS No.: 1225062-98-5
M. Wt: 142.202
InChI Key: BEAWFOYVSBYVCD-ZETCQYMHSA-N
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Description

N-Pyrrolidin-3-ylmethyl-acetamide is a chemical compound that has garnered significant interest in various fields, including medical, environmental, and industrial research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to an acetamide group. The unique structure of this compound allows it to exhibit diverse biological and chemical properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Pyrrolidin-3-ylmethyl-acetamide typically involves the reaction of pyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbonyl carbon of the acetic anhydride or acetyl chloride, leading to the formation of the acetamide linkage.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of catalysts and solvents may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-Pyrrolidin-3-ylmethyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetamide group.

Scientific Research Applications

N-Pyrrolidin-3-ylmethyl-acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-Pyrrolidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-Pyrrolidin-3-ylmethyl-acetamide can be compared with other similar compounds, such as:

    N-Pyrrolidin-2-ylmethyl-acetamide: Differing in the position of the acetamide group on the pyrrolidine ring.

    N-Pyrrolidin-3-ylmethyl-propionamide: Featuring a propionamide group instead of an acetamide group.

    N-Pyrrolidin-3-ylmethyl-benzamide: Containing a benzamide group, which introduces aromaticity.

Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(pyrrolidin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAWFOYVSBYVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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